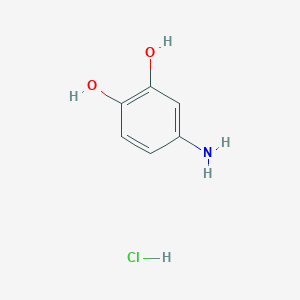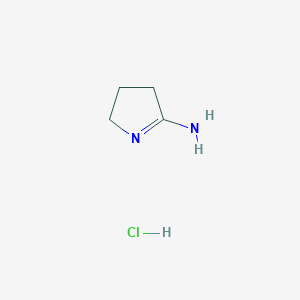![molecular formula C7H8N2 B1281487 2,3-Dihidro-1H-pirrolo[3,2-C]piridina CAS No. 23596-28-3](/img/structure/B1281487.png)
2,3-Dihidro-1H-pirrolo[3,2-C]piridina
Descripción general
Descripción
2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound with the molecular formula C7H8N2 It is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring
Aplicaciones Científicas De Investigación
2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine has a wide range of applications in scientific research. In medicinal chemistry, it is explored for its potential as an inhibitor of various enzymes and receptors. For example, derivatives of this compound have shown activity against fibroblast growth factor receptors (FGFRs), making them potential candidates for cancer therapy . Additionally, it has been investigated for its antileishmanial efficacy, demonstrating significant activity against visceral leishmaniasis .
In the field of biology, 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine is used as a building block for the synthesis of bioactive molecules. Its unique structure allows for the creation of compounds with diverse biological activities. In industry, it is utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.
Mecanismo De Acción
Target of Action
Similar compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities againstFibroblast Growth Factor Receptors (FGFR1, 2, and 3) . FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
Similar compounds have been shown to inhibit fgfrs, thereby preventing the abnormal activation of the fgfr signaling pathway . This inhibition can lead to a decrease in cell proliferation and migration, angiogenesis, and other processes .
Biochemical Pathways
The FGFR signaling pathway is the primary biochemical pathway affected by 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine and similar compounds . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Inhibition of this pathway can lead to the prevention of several cancers .
Pharmacokinetics
A similar compound, 2,3-dihydro-1h-pyrrolo[3,4-c]pyridine-derived compound, has been reported to exhibit satisfactory mouse pk properties .
Result of Action
Similar compounds have been shown to inhibit cell proliferation, induce apoptosis, and significantly inhibit the migration and invasion of cells .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit . These interactions suggest that 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine can modulate signaling pathways involved in cell growth and angiogenesis.
Cellular Effects
2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine affects various types of cells and cellular processes. It has demonstrated antitumor activities against cancer cell lines such as HeLa, SGC-7901, and MCF-7 . The compound influences cell function by disrupting tubulin microtubule dynamics, which is crucial for cell division and proliferation . Additionally, it impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This binding inhibits the activity of target enzymes, leading to the disruption of cellular processes such as tubulin polymerization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable in simulated gastric and intestinal fluids, indicating its potential for oral administration . Long-term exposure to the compound has been observed to cause sustained inhibition of target enzymes and prolonged antitumor effects.
Dosage Effects in Animal Models
The effects of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity without causing severe toxicity . At higher doses, it may lead to adverse effects such as toxicity and organ damage. The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound’s metabolism is crucial for its bioavailability and efficacy in therapeutic applications .
Transport and Distribution
The transport and distribution of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic potential .
Subcellular Localization
2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine exhibits specific subcellular localization, which is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects . This localization is critical for its role in modulating cellular processes and achieving therapeutic outcomes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate with suitable reagents can yield the desired compound . Another method involves the use of post-Ugi modification strategies, which allow for the synthesis of functionalized derivatives in one or two steps .
Industrial Production Methods
Industrial production of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine typically involves optimized synthetic routes that ensure high yield and purity. These methods often utilize large-scale reactors and controlled reaction conditions to achieve efficient production. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be nitrated, nitrosated, brominated, and iodinated, predominantly at the 3-position . Additionally, it can react with Mannich bases, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine include nitric acid for nitration, bromine for bromination, and iodine for iodination. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nitration can yield nitro-substituted derivatives, while bromination can produce bromo-substituted compounds. These products are often used as intermediates in further chemical synthesis.
Comparación Con Compuestos Similares
2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine can be compared with other similar compounds, such as 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine and 1H-pyrrolo[2,3-b]pyridine. While these compounds share a similar core structure, they differ in the position and nature of the fused rings. This structural variation can lead to differences in their chemical reactivity and biological activity.
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine: This compound has a similar bicyclic structure but with a different fusion pattern.
1H-pyrrolo[2,3-b]pyridine: This compound is another close analog with a different ring fusion.
The uniqueness of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine lies in its specific ring fusion and the resulting chemical properties, which make it a valuable compound for various scientific applications.
Propiedades
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-4-9-7-2-3-8-5-6(1)7/h2-3,5,9H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZFJNRJKUKWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601286485 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23596-28-3 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23596-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,3H-pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1281416.png)










